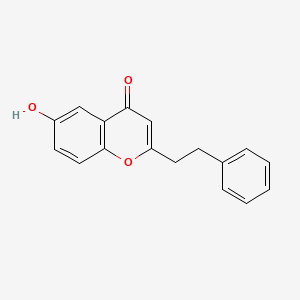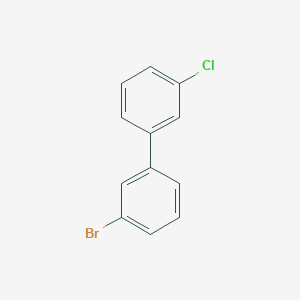
Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate
Overview
Description
“Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate” is a chemical compound with the molecular formula C14H22BNO2 . It is also known as N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . This compound is often used in the field of organic synthesis .
Physical And Chemical Properties Analysis
This compound is a white to yellow crystalline powder . It has a melting point of 125°C . The molecular weight of this compound is 247.15 g/mol .Scientific Research Applications
Antimicrobial Activity
Dimethyl [(substitutedphenyl)(6-oxo6λ5dibenzo[d,f][1,3,2]dioxaphophepin-6-yl)methyl]phosphonates, closely related to the compound of interest, have shown significant antimicrobial activity, surpassing standard treatments in effectiveness (Reddy et al., 2009).
Synthesis and X-ray Diffraction Studies
Boronated phosphonium salts, including structures closely related to the specified compound, have been synthesized and analyzed using X-ray diffraction. This research provides insights into the molecular structures of these compounds, which is crucial for understanding their potential applications (Morrison et al., 2010).
Novel Phosphonic Analogues
The reaction of similar phosphonates with amines has led to the creation of novel cyclic phosphonic analogues, expanding the possibilities for the use of such compounds in various scientific applications (Budzisz Elż & Pastuszko Slawomir, 1999).
Enhanced Brightness in Nanoparticles
The synthesis of complexes with polyfluorene building blocks, including compounds related to the one , has shown potential in the development of enhanced brightness emission-tuned nanoparticles. This is significant for applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Antimicrobial and Alkylating Properties
Related phosphonic derivatives have been shown to possess antimicrobial properties and display alkylating activity, suggesting their potential use in therapeutic and chemical synthesis contexts (Budzisz, Nawrot, & Małecka, 2001).
Synthesis and DFT Studies
The synthesis of boric acid ester intermediates with benzene rings, closely related to the compound of interest, has been studied, including crystallographic analyses and density functional theory (DFT) calculations. This research provides a deeper understanding of the physicochemical properties of these compounds (Huang et al., 2021).
Green Plant Growth Stimulators
Research on the synthesis of dimethyl phosphonates, similar to the specified compound, has shown their effectiveness as green plant growth stimulators. This indicates potential agricultural applications (Malmakova et al., 2019).
properties
IUPAC Name |
2-(4-dimethoxyphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BO5P/c1-13(2)14(3,4)20-15(19-13)11-7-9-12(10-8-11)21(16,17-5)18-6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAVYPNLRRVECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732576 | |
| Record name | Dimethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852204-67-2 | |
| Record name | Dimethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




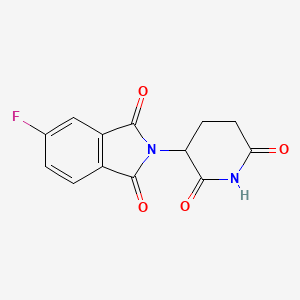

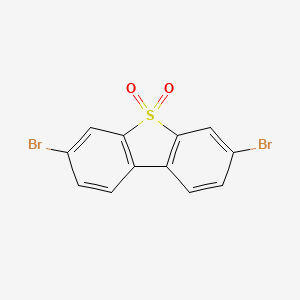
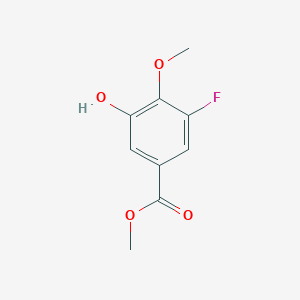
![9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole](/img/no-structure.png)

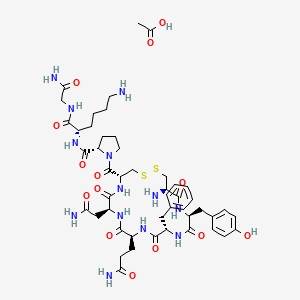
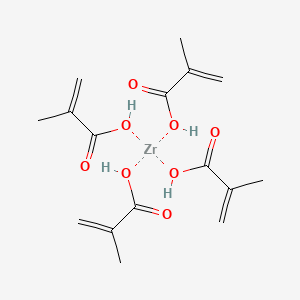
![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)
